7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine
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Overview
Description
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both pyrrole and pyrazine rings in its structure makes it a versatile scaffold for drug discovery and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . One common method starts with the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . This reaction proceeds through a series of cyclization steps to form the desired pyrrolopyrazine scaffold .
Industrial Production Methods
Industrial production of this compound often employs transition-metal-free strategies and microwave irradiation to enhance reaction efficiency and selectivity . These methods allow for the large-scale synthesis of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions, such as halogenation and alkylation, are commonly used to introduce functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities and properties .
Scientific Research Applications
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By binding to these kinases, the compound can modulate their activity and affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine include other pyrrolopyrazine derivatives, such as:
- 5H-pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[3,4-b]pyrazine
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of a phenyl group at the 7-position . This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery and other research applications .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChI Key |
NDXKYVJHBNQBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Origin of Product |
United States |
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